DHFR Inhibition vs. Methotrexate
In a direct head-to-head enzymatic assay, Dhfr-IN-16 (compound 8d) demonstrated significant DHFR inhibition with an IC50 of 0.199 µM, compared to the standard clinical antifolate methotrexate (MTX), which exhibited an IC50 of 0.131 µM under identical assay conditions [1].
| Evidence Dimension | DHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.199 µM |
| Comparator Or Baseline | Methotrexate (MTX) 0.131 µM |
| Quantified Difference | Dhfr-IN-16 is 1.52-fold less potent than MTX (or MTX is 1.52-fold more potent) |
| Conditions | In vitro DHFR enzyme inhibition assay using recombinant human DHFR expressed in E. coli, with dihydrofolate as substrate and NADPH present |
Why This Matters
The comparable potency (within 2-fold) to methotrexate, a clinically established DHFR inhibitor, validates Dhfr-IN-16 as a strong chemical probe for DHFR-targeted studies, yet its distinct tetrahydroisoquinoline scaffold may offer advantages in selectivity or pharmacokinetics over the classical folate analog.
- [1] Sayed, E.M., Bakhite, E.A., Hassanien, R., Farhan, N., Aly, H.F., Morsy, S.G., Hassan, N.A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1):34. doi: 10.1186/s13065-024-01139-w View Source
